molecular formula C19H28O8 B13846997 4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester

4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester

Cat. No.: B13846997
M. Wt: 384.4 g/mol
InChI Key: FRCAAAQFCDQCPR-BBHOWBALSA-N
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Description

4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester is a biochemical compound with the molecular formula C19H28O8 and a molecular weight of 384.42 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of propofol, a widely used anesthetic agent, and is modified to include a glucuronic acid moiety, which enhances its solubility and excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester involves several steps:

    Starting Material:

    Hydroxylation: Propofol undergoes hydroxylation to introduce a hydroxyl group at the 4-position, forming 4-hydroxypropofol.

    Glucuronidation: The hydroxyl group of 4-hydroxypropofol is then conjugated with glucuronic acid to form 4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid.

    Methylation: Finally, the carboxyl group of the glucuronic acid moiety is methylated to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming the parent propofol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of propofol.

    Substitution: Formation of substituted derivatives of the compound.

Scientific Research Applications

4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester has several scientific research applications:

    Chemistry: Used as a model compound to study glucuronidation reactions and their kinetics.

    Biology: Employed in studies involving metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its enhanced solubility and excretion properties.

    Industry: Utilized in the development of new anesthetic agents and their derivatives.

Mechanism of Action

The mechanism of action of 4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets GABA (gamma-aminobutyric acid) receptors in the central nervous system, similar to propofol.

    Pathways Involved: It enhances the inhibitory effects of GABA, leading to sedation and anesthesia. The glucuronic acid moiety facilitates its excretion through the renal pathway.

Comparison with Similar Compounds

Similar Compounds

    Propofol: The parent compound, widely used as an anesthetic agent.

    4-Hydroxy Propofol: An intermediate in the synthesis of the final compound.

    Propofol Glucuronide: Another glucuronidated derivative of propofol.

Uniqueness

4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester is unique due to its enhanced solubility and excretion properties, making it a valuable compound for research in drug metabolism and pharmacokinetics.

Properties

Molecular Formula

C19H28O8

Molecular Weight

384.4 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C19H28O8/c1-8(2)11-6-10(20)7-12(9(3)4)16(11)26-19-15(23)13(21)14(22)17(27-19)18(24)25-5/h6-9,13-15,17,19-23H,1-5H3/t13-,14-,15+,17-,19+/m0/s1

InChI Key

FRCAAAQFCDQCPR-BBHOWBALSA-N

Isomeric SMILES

CC(C)C1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)O)C(C)C)O

Canonical SMILES

CC(C)C1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)OC)O)O)O)C(C)C)O

Origin of Product

United States

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